molecular formula C20H16N4O4 B11209746 N-(2-ethyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2-ethyl-4-oxoquinazolin-3(4H)-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11209746
M. Wt: 376.4 g/mol
InChI Key: VVPIWJZQWNSTBV-UHFFFAOYSA-N
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Description

N-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound featuring a quinazolinone ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps. One common approach is the condensation of 2-ethyl-4-oxo-3,4-dihydroquinazoline with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under specific reaction conditions . The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with enhanced biological activity .

Scientific Research Applications

N-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2-ethyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H16N4O4/c1-2-15-21-14-10-6-4-8-12(14)20(28)24(15)23-19(27)16-17(25)11-7-3-5-9-13(11)22-18(16)26/h3-10H,2H2,1H3,(H,23,27)(H2,22,25,26)

InChI Key

VVPIWJZQWNSTBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC=C4NC3=O)O

Origin of Product

United States

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